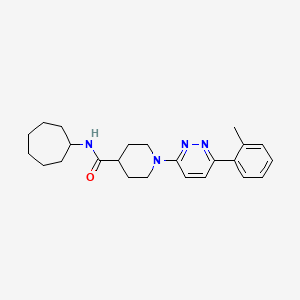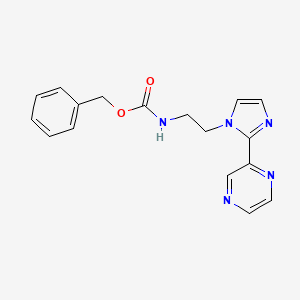
benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate is a complex organic compound. It contains a benzyl group attached to a carbamate group, which is further connected to a pyrazine and imidazole ring . This compound could potentially have significant biological activity, as similar structures have been used in the design of medicinal compounds .
Synthesis Analysis
The synthesis of such a compound could involve a multi-step process. One possible method could involve a three-component coupling of amines, carbon dioxide, and halides to form the carbamate group . The pyrazine and imidazole rings could be formed through separate reactions and then attached to the carbamate group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzyl group would provide a phenyl ring structure, while the carbamate group would contain an ester and amine. The pyrazine and imidazole rings would add additional nitrogen-containing ring structures .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The carbamate group could be susceptible to hydrolysis, forming an amine and a carbonic acid derivative . The pyrazine and imidazole rings could potentially undergo various substitution reactions .Applications De Recherche Scientifique
Antimicrobial and Antitubercular Agents
Research has demonstrated the synthesis of novel molecules incorporating the core moiety similar to benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate, showing promising antimicrobial activities. One study describes the design and synthesis of hybrid molecules as antimicrobial agents, with specific compounds exhibiting potent anti-tubercular activity. These compounds were found to be more potent than standard drugs and showed good selectivity index and preliminary non-toxicity in hemolytic assays (N. Shruthi et al., 2016).
Spectroscopic and Computational Studies
Spectroscopic studies and density functional theory (DFT) calculations have been performed on compounds structurally related to benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate. These studies provide insights into the vibrational and electronic properties of the compounds, contributing to the understanding of their structure-activity relationships (Y. B. S. Rao et al., 2016).
Fluorescent Chemosensors
Research into fluorescent chemosensors has utilized derivatives of benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate for the detection of metal ions such as Cu2+, Fe3+, and Fe2+. These studies highlight the potential of these compounds in environmental monitoring and analytical chemistry (A. Asiri et al., 2019).
Heterocyclic Synthesis
The compound has been utilized in the synthesis of diverse heterocyclic compounds, which are crucial scaffolds in medicinal chemistry. These syntheses contribute to the development of new therapeutic agents with potential antitumor, antibacterial, and antifungal activities. Various strategies, including gas-phase pyrolysis and microwave irradiation, have been employed to create functionalized derivatives with enhanced biological properties (Nouria A. Al-Awadi & Mohamed Hilmy Elnagdi, 1997; A. Sharifi et al., 2016).
Propriétés
IUPAC Name |
benzyl N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(24-13-14-4-2-1-3-5-14)21-9-11-22-10-8-20-16(22)15-12-18-6-7-19-15/h1-8,10,12H,9,11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVHIJXESCADCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

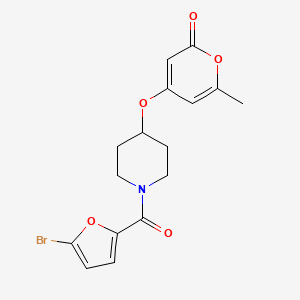
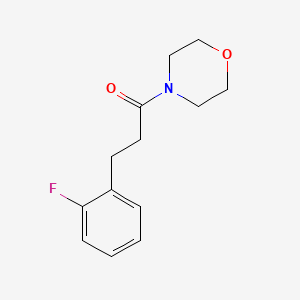
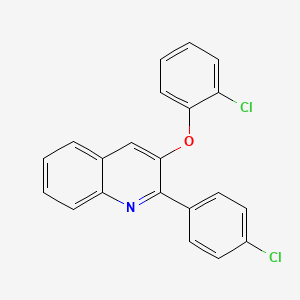
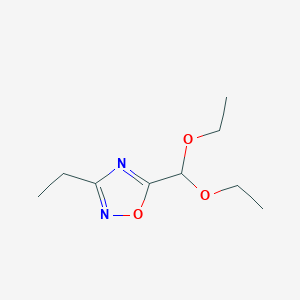
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2666941.png)
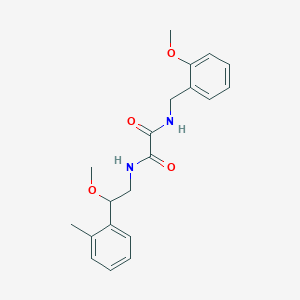
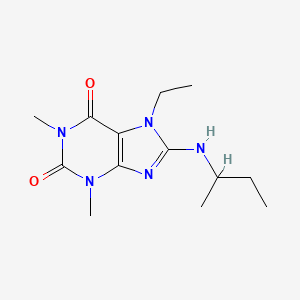
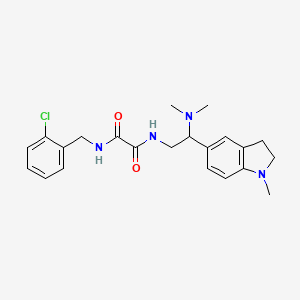
![2-Methyl-3-[methyl({[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl})amino]propanenitrile](/img/structure/B2666950.png)

![N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2666952.png)

